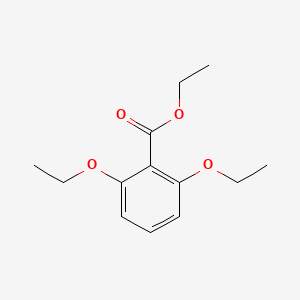

Ethyl 2,6-diethoxybenzoate

Vue d'ensemble

Description

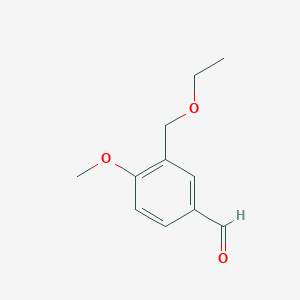

Ethyl 2,6-diethoxybenzoate is a chemical compound with the linear formula (C2H5O)2C6H3CO2CH2CH3 . It has a molecular weight of 238.28 .

Synthesis Analysis

The acid-catalyzed esterification of 2,6-dimethoxybenzoic acid in the presence of absolute ethanol results in the formation of ethyl 2,6-dimethoxybenzoate . The structure of the resulting compound is supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction studies .Molecular Structure Analysis

The molecular structure of Ethyl 2,6-diethoxybenzoate is represented by the SMILES stringCCOC(=O)c1c(OCC)cccc1OCC . The InChI key for this compound is QMVQTFWOHMQDQM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

Ethyl 2,6-diethoxybenzoate is a solid substance . It has a melting point range of 52-56 °C .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Complex Compounds : Ethyl 2,6-diethoxybenzoate is used in the synthesis of complex organic compounds. For instance, it was involved in the synthesis of Bis[4-oxo-3-(2-ethoxycarbonylphenyl)-3,4-dihydroquinazolin-2-yl]disulfide, demonstrating its utility in creating structurally complex molecules (Rimaz et al., 2009).

Crystal X-Ray Structure Determination : Ethyl 2,6-diethoxybenzoate derivatives can be used for single crystal X-ray structure determination. This process is crucial in understanding the molecular structure and properties of new synthetic compounds (Rimaz et al., 2009).

Synthesis of Trifluoromethyl Heterocycles

- Production of Trifluoromethyl Heterocycles : Derivatives of Ethyl 2,6-diethoxybenzoate are used as intermediates in the synthesis of various trifluoromethyl heterocycles. These compounds have a range of applications, including in pharmaceuticals and agrochemicals (Honey et al., 2012).

Antioxidant Activity

- Evaluation of Antioxidant Effect : Certain derivatives of Ethyl 2,6-diethoxybenzoate have been evaluated for their antioxidant effects. These studies are essential for discovering new antioxidants, which have various applications in food preservation, pharmaceuticals, and cosmetics (Rubio-Cortés et al., 2021).

Chemical Analysis and Characterization

Analyzing Polyphenol-Derived Aromatics : Ethyl 2,6-diethoxybenzoate is used in methods for determining polyphenols in wood. This type of analysis is crucial in wood chemistry for understanding the chemical composition and properties of different woods (Garland et al., 1986).

Transformation in Synthesis Processes : In the synthesis of certain benzothiazoles, ethyl 2,6-diethoxybenzoate derivatives are used as starting materials. This shows its versatility in the synthesis of various organic compounds (Meroni et al., 2009).

Catalysis

- Use in Catalysis : Ethyl 2,6-diethoxybenzoate derivatives have been used in the encapsulation of molybdenum(VI) complexes in zeolites, serving as catalysts for the oxidation of alcohols and hydrocarbons. This application is significant in industrial chemistry for the development of efficient and reusable catalysts (Ghorbanloo & Alamooti, 2017).

Synthesis of Novel Compounds

- Synthesis of Novel Anticancer Agents : Ethyl 2,6-diethoxybenzoate has been used as a starting material in the synthesis of novel hydrazide-hydrazones. These compounds show potential as anticancer agents, highlighting its role in medicinal chemistry (Han et al., 2020).

Safety and Hazards

Ethyl 2,6-diethoxybenzoate should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation and to remove all sources of ignition .

Propriétés

IUPAC Name |

ethyl 2,6-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-15-10-8-7-9-11(16-5-2)12(10)13(14)17-6-3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVQTFWOHMQDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408014 | |

| Record name | Ethyl 2,6-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,6-diethoxybenzoate | |

CAS RN |

92157-15-8 | |

| Record name | Ethyl 2,6-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.